Benzhydrylamine hydrochloride
Overview
Description
Benzhydrylamine hydrochloride is a chemical compound that has been widely studied for its utility in organic synthesis. It is known for its role as an ammonia equivalent in various chemical reactions, particularly in the synthesis of primary amines and nitrogenous heterocycles. The compound is derived from benzhydrylamine, which is commercially available and can be transformed into various derivatives for use in different chemical processes.
Synthesis Analysis
The synthesis of benzhydrylamine and its derivatives has been explored through several methods. One approach involves the dimethyltitanocene-catalyzed intermolecular hydroamination of alkynes using benzhydrylamine as an ammonia equivalent, leading to the formation of primary amines after catalytic hydrogenation . Another method includes the palladium-catalyzed benzylic arylation of N-benzylxanthone imine, which can be transformed into benzhydrylamine, representing a formal cross-coupling reaction of aryl halide with alpha-aminobenzyl metal . Additionally, the Suzuki-Miyaura coupling of arylboronic acids with 3-chloroacrylonitriles has been used to synthesize functionalized benzhydrylamines . Base-mediated intramolecular arylation of N-benzyl-2-nitrobenzenesulfonamides also yields benzhydrylamines, which are precursors for nitrogenous heterocycles .
Molecular Structure Analysis
Benzhydrylamine derivatives exhibit interesting molecular structures that can be manipulated for various synthetic applications. For instance, the synthesis of chiral secondary N-benzhydrylamines under solvent-free conditions has been reported, which are used as chiral reagents for asymmetric deprotonation of bicyclic N-benzylamino ketones . The benzhydryl group itself acts as a molecular propeller and can report chirality when introduced near a stereogenic center, as seen in the study of benzhydryl ethers of tartaric acid derivatives .
Chemical Reactions Analysis
Benzhydrylamine participates in a variety of chemical reactions. Photochemical transformations of 1,2-diketones with benzhydrylamine result in a range of products, including N-benzhydrylidenebenzhydrylamine and N-(diarylmethyl)benzamides, with acyloins serving as precursors for some of these compounds . The compound also serves as a core for new N,N-bidentate ligands in palladium complexes, which exhibit catalytic activity in the Suzuki–Miyaura reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzhydrylamine hydrochloride and its derivatives are influenced by the presence of the benzhydryl group and the substituents attached to it. The synthesis of para di- and monosubstituted benzhydrylamines has been optimized, highlighting the importance of mild conditions and simple handling during the reduction step with sodium borohydride10. The properties of these compounds are essential for their solubility, stability, and reactivity in various chemical environments.
Scientific Research Applications
Histamine Antagonism
Benzhydrylamine hydrochloride, particularly β-dimethylaminoethyl benzhydryl ether hydrochloride, has been studied for its histamine antagonistic properties. Early research indicated its potential in reducing whealing reactions caused by histamine, antigen-antibody reactions, and other stimuli. It was found to exert a significant inhibitory effect on wheals induced by histamine and ragweed in sensitive subjects, suggesting that histamine or a histamine-like substance plays a key role in their formation. These findings were pivotal in understanding the drug's effectiveness in treating allergic conditions like urticaria and angioneurotic edema (Friedlaender & Feinberg, 1946).
Use in Allergic Disorders
Benzhydrylamine hydrochloride has been evaluated for its use in various allergic disorders. Although it showed varying degrees of success, its efficacy was particularly notable in controlling lesions of urticarial dermatoses. It has been reported to provide symptomatic relief in most cases of urticaria and effectively alleviate pruritus associated with various skin conditions. However, its effects were palliative, and symptoms typically recurred upon withdrawal (Friedlaender, 1946).
Gastric Secretion Effects
A study on cats demonstrated that β-dimethylaminoethyl benzhydryl ether hydrochloride, despite its strong antagonistic effects on the motility of the gut, did not exhibit antihistamine action on gastric secretion. Instead, an increase in the rate of secretion was observed, suggesting the drug itself might slightly stimulate gastric secretion (Emmelin & Frost, 1947).
Role in
Chemical Synthesis and PharmaceuticalsBenzhydrylamine hydrochloride has been utilized in chemical synthesis, particularly in the creation of chiral secondary N-benzhydrylamines. These compounds were synthesized without racemization through the direct alkylation of amines with benzhydryl chloride under solvent-free conditions. Such chiral amines are crucial in asymmetric syntheses, like deprotonations of N-benzyl analogues of certain cyclic ketones, leading to products with high diastereomeric purities and enantiomeric excesses. This demonstrates the compound's significant role in the field of organic chemistry and drug development (Nodzewska, Sidorowicz, & Sienkiewicz, 2014).
Experimental Synthesis Techniques
Benzhydrylamine hydrochloride has been the subject of experimental synthesis techniques, such as microwave-assisted solvent-free synthesis. This method has demonstrated efficiency in producing benzhydrylamine with high yields and purity, indicating its potential for large-scale production and application in various chemical and pharmaceutical processes (Zhang Zhen-min, 2014).
Safety And Hazards
Benzhydrylamine hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, and clothing, and to avoid breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
diphenylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10,13H,14H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHWJRSPVJBHGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00200644 | |
Record name | Benzhydrylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzhydrylamine hydrochloride | |
CAS RN |
5267-34-5 | |
Record name | Benzenemethanamine, α-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5267-34-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzhydrylammonium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005267345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzhydrylamine hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18792 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzhydrylammonium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00200644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzhydrylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.713 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Benzhydrylamine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZ568SDT78 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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